Home > Products > Screening Compounds P121608 > Ioxaglate meglumine
Ioxaglate meglumine - 59018-13-2

Ioxaglate meglumine

Catalog Number: EVT-1594091
CAS Number: 59018-13-2
Molecular Formula: C31H38I6N6O13
Molecular Weight: 1464.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ioxaglate Meglumine is the meglumine salt form of ioxaglate, an organic iodine compound and a radiographic contrast medium. Ioxaglate meglumine blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by ioxaglate meglumine is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of ioxaglate meglumine. (NCI05)
A low-osmolar, ionic contrast medium used in various radiographic procedures.
Overview

Ioxaglate meglumine is a radiopaque contrast agent primarily used in medical imaging, particularly in computed tomography (CT) and angiography. This compound is a salt formed from ioxaglic acid and meglumine, designed to enhance the visibility of vascular structures and organs during imaging procedures. It contains multiple iodine atoms, which are responsible for its radiopacity, allowing for improved contrast in X-ray-based imaging techniques.

Source

Ioxaglate meglumine is derived from ioxaglic acid, a compound characterized by its high iodine content. It is typically manufactured in sterile aqueous solutions for clinical use. One of the commercial formulations of ioxaglate meglumine is Hexabrix, which contains 39.3% w/v of ioxaglate meglumine and is used as a diagnostic radiopaque medium .

Synthesis Analysis

Methods

The synthesis of ioxaglate meglumine typically involves the reaction of ioxaglic acid with meglumine to form the corresponding salt. The process may include several steps to ensure purity and stability, often requiring careful control of pH and temperature.

Technical Details

  1. Starting Materials: Ioxaglic acid (C24H21I6N5O8) serves as the primary starting material, while meglumine acts as the counterion.
  2. Reaction Conditions: The reaction usually occurs in an aqueous medium at controlled temperatures to facilitate complete dissolution and reaction between the components.
  3. Purification: Post-synthesis, purification steps are necessary to remove any unreacted starting materials or by-products, often involving filtration and crystallization techniques.
Molecular Structure Analysis

Structure

Ioxaglate meglumine has a complex molecular structure characterized by multiple iodine atoms attached to a benzene ring, along with carbamoyl groups that enhance its solubility and stability in aqueous solutions. The molecular formula can be represented as C24H21I6N5O8 for ioxaglic acid, while the complete structure includes contributions from both ioxaglic acid and meglumine.

Data

  • Molecular Weight: Approximately 709.0 g/mol
  • Iodine Content: Each molecule contains six iodine atoms, contributing significantly to its radiopacity.
Chemical Reactions Analysis

Reactions

Ioxaglate meglumine participates in various chemical reactions, primarily through its ionic dissociation in solution. Upon administration into the body, it dissociates into its constituent ions:

Ioxaglate MeglumineIoxaglate+Meglumine+\text{Ioxaglate Meglumine}\rightarrow \text{Ioxaglate}^{-}+\text{Meglumine}^{+}

This dissociation is crucial for its function as a contrast agent, allowing it to interact effectively with X-rays.

Technical Details

  • Stability: The compound exhibits good stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Excretion Pathways: Ioxaglate meglumine is primarily excreted through the kidneys, with some degree of hepatic clearance observed in patients with renal impairment .
Mechanism of Action

Process

The mechanism of action of ioxaglate meglumine as a contrast agent involves its high atomic number iodine atoms, which absorb X-rays more effectively than surrounding tissues. This property allows for enhanced visualization of blood vessels and organs during imaging procedures.

Data

  • Osmolarity: Approximately 460 mOsmol/L
  • Excretion Rate: About 90% recovery within 24 hours post-administration .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless to pale yellow solution
  • pH Range: Typically neutral (around pH 7)
  • Viscosity: Relatively low viscosity compared to other contrast agents.

Chemical Properties

  • Solubility: Highly soluble in water due to the presence of ionic groups.
  • Stability: Stable under standard storage conditions but sensitive to light and extreme temperatures.
Applications

Ioxaglate meglumine is primarily used in diagnostic imaging applications:

  • Computed Tomography Scanning: Enhances visualization of internal structures during CT scans.
  • Angiography: Used for visualizing blood vessels and assessing vascular conditions.
  • Research Applications: Employed in various studies involving tissue imaging and analysis due to its effective contrast properties .
Synthesis and Manufacturing Innovations

Synthetic Pathways for Ionic Dimeric Contrast Agents

Ioxaglate meglumine (chemical name: 1-deoxy-1-(methylamino)-D-glucitol 3-((((3-(acetylmethylamino)-2,4,6-triiodo-5-((methylamino)carbonyl)benzoyl)amino)acetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoate) is synthesized via a multi-step organic reaction sequence. The core process involves the covalent linkage of two tri-iodinated benzene rings through an N-acetylglycine spacer. This dimeric architecture enables the delivery of six iodine atoms (52.65% by weight) per dissociated molecule while maintaining a low osmolality profile (~600 mOsm/kg H₂O) compared to high-osmolar monomers [1] [7]. The synthesis initiates with the iodination of 5-nitroisophthalic acid derivatives, followed by amidation to introduce the acetyl-glycine bridge. Critical functional groups—N-methylacetamide* and methylcarbamoyl—are incorporated to enhance hydrophilicity and reduce protein binding [1] [2].

The final step involves salt formation with meglumine (1-deoxy-1-(methylamino)-D-glucitol), which constitutes 39.3% of the formulation by weight. Meglumine’s hydroxyl-rich structure improves aqueous solubility, while sodium ioxaglate (19.6% w/v) balances cation concentration to optimize radiopacity and stability. This dual-salt approach achieves an organically bound iodine content of 320 mg/mL, critical for radiographic efficacy [7]. The molecular weight of the complex is 1446.09 g/mol (exact mass: 1445.6659), with elemental composition: C (25.75%), H (2.51%), I (52.65%), N (5.81%), O (13.28%) [2].

  • Key Synthetic Stages:
  • Iodination and carboxyl activation of benzene precursors
  • Dimerization via N-acetylglycine coupling
  • Sequential amidation for hydrophilic side chains
  • Salt formation with meglumine and sodium counterions

Impurity Profiling in Meglumine-Based Formulations

Impurity control centers on detecting residual intermediates, deiodination byproducts, and meglumine degradation products. Free iodide ions—arising from triiodobenzene ring instability—are a critical impurity monitored at thresholds <10 ppm. Their formation accelerates under heat, light, or pH extremes, releasing iodine that catalyzes further degradation [4] [7]. Analytical methods include ion chromatography for iodide quantification and high-performance liquid chromatography (HPLC) for organic impurities like deacetylated ioxaglate or oxidized meglumine.

Edetate calcium disodium (0.10 mg/mL) is added as a stabilizer to chelate trace metals (e.g., copper, iron) that catalyze oxidation. The formulation’s pH (6.0–7.6) is tightly controlled using meglumine or ioxaglic acid buffers to minimize hydrolysis [7]. Meglumine-specific degradants include 5-hydroxymethylfurfural, formed via Maillard reactions between the reducing sugar and amine groups. Accelerated stability studies (40°C/75% RH) correlate degradant levels with color change (colorless to pale yellow), necessitating nitrogen purging during packaging to prevent oxidation [2] [7].

Table 1: Major Impurities and Control Strategies in Ioxaglate Meglumine

Impurity TypeOriginDetection MethodControl Measure
Free IodideDeiodination of benzene ringsIon chromatographyEdetate; pH buffering
Deacetylated ioxaglateHydrolysis of acetamide groupsHPLC-UVpH optimization (6.0–7.6)
5-HydroxymethylfurfuralMeglumine degradationSpectrophotometry (284 nm)Nitrogen headspace in packaging
Metal ions (Cu²⁺, Fe³⁺)Raw materials/equipmentAtomic absorptionChelation with edetate

Optimization of Ionic Monomer-Dimer Hybrid Structures

Ioxaglate’s design bridges ionic monomeric and nonionic dimeric contrast agents. As an ionic dimer, it delivers six iodine atoms per two dissociated ions (ratio: 3 iodine atoms/particle), significantly improving osmolality efficiency over ionic monomers like diatrizoate (ratio: 1.5 iodine atoms/particle) [1]. However, its osmolality (600 mOsm/kg H₂O) remains higher than nonionic dimers (e.g., iodixanol: 290 mOsm/kg H₂O) due to ionic dissociation in solution. This trade-off balances low viscosity (7.5 cP at 37°C) against osmolality—a critical factor for injectability and patient tolerance [1] [6].

Structural optimization targets the N-alkyl substituents on the benzene rings. Replacing ionic carboxyl groups with nonionic hydroxyethylcarbamoyl moieties—as in nonionic monomers (iopamidol, iohexol)—reduces osmolality but increases viscosity. Ioxaglate’s hybrid structure retains one carboxyl group per ring (ensuring ionic character) while incorporating N-methylacetamide* and methylcarbamoyl groups to dampen osmolality spikes [1].

Properties

CAS Number

59018-13-2

Product Name

Ioxaglate meglumine

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C31H38I6N6O13

Molecular Weight

1464.1 g/mol

InChI

InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

HUHDYASLFWQVOL-WZTVWXICSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Synonyms

Hexabrix
Ioxaglate
Ioxaglate Meglumine
Ioxaglate Sodium
Ioxaglate, Methylglucamine
Ioxaglic Acid
Ioxaglic Acid Monosodium Salt
Ioxaglic Acid, Calcium Salt (2:1)
Meglumine, Ioxaglate
Methylglucamine Ioxaglate
P-286 (Contrast Media)
P286 (Contrast Media)

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.